molecular formula C9H23NO3Si B14646146 N,N-Dimethyl-1-(triethoxysilyl)methanamine CAS No. 54729-82-7

N,N-Dimethyl-1-(triethoxysilyl)methanamine

Cat. No.: B14646146
CAS No.: 54729-82-7
M. Wt: 221.37 g/mol
InChI Key: WYMSENKWVCCQGJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(triethoxysilyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical reactions and applications, particularly in the field of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1-(triethoxysilyl)methanamine can be synthesized through the aminomethylation of thioureas. The reaction involves the transfer of the dimethylaminomethyl group to various thioureas under mild conditions and without the need for catalysts or co-reagents . The O-triethylsilylated hemiaminal readily transfers the dimethylaminomethyl group to thioureas, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves the use of organic solvents and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(triethoxysilyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and other amines.

    Acidic or Basic Conditions: Depending on the desired reaction, either acidic or basic conditions can be employed to facilitate the reaction.

Major Products Formed

    Siloxanes: Hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane bonds.

    Substituted Amines: Nucleophilic substitution reactions result in the formation of various substituted amines.

Scientific Research Applications

N,N-Dimethyl-1-(triethoxysilyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(triethoxysilyl)methanamine involves the interaction of its functional groups with various molecular targets. The amine group can participate in nucleophilic attacks, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These interactions enable the compound to modify surfaces, form cross-linked networks, and participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(triethoxysilyl)methanamine is unique due to its dual functionality, combining both an amine group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

54729-82-7

Molecular Formula

C9H23NO3Si

Molecular Weight

221.37 g/mol

IUPAC Name

N,N-dimethyl-1-triethoxysilylmethanamine

InChI

InChI=1S/C9H23NO3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h6-9H2,1-5H3

InChI Key

WYMSENKWVCCQGJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CN(C)C)(OCC)OCC

Origin of Product

United States

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